4-((4-Hydroxy-3,5-dimethoxybenzylidene)amino)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-((4-Hydroxy-3,5-dimethoxybenzylidene)amino)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base-triazole hybrid compound featuring a 1,2,4-triazole-5(4H)-thione core. Key structural attributes include:
- 3-position substitution: A 4-methoxyphenyl group, contributing to π-π stacking interactions and enhanced lipophilicity.
Properties
CAS No. |
478253-64-4 |
|---|---|
Molecular Formula |
C18H18N4O4S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O4S/c1-24-13-6-4-12(5-7-13)17-20-21-18(27)22(17)19-10-11-8-14(25-2)16(23)15(9-11)26-3/h4-10,23H,1-3H3,(H,21,27)/b19-10+ |
InChI Key |
VXGDFJMOLOJFPU-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)OC)O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxy-3,5-dimethoxybenzylidene)amino)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Benzylidene Moiety: The benzylidene moiety is formed through a condensation reaction between a hydroxy-dimethoxybenzaldehyde and an amine group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the triazole ring or the benzylidene moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((4-Hydroxy-3,5-dimethoxybenzylidene)amino)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Hydroxy-3,5-dimethoxybenzylidene)amino)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 4-hydroxy-3,5-dimethoxybenzylidene group is distinct from tert-butyl (Compound 6), benzyloxy (Compound 8), or halogenated/heteroaromatic groups in analogues . Methoxy groups enhance electron-donating effects compared to halogen or nitro substituents.
- Synthetic Efficiency : Yields for similar Schiff base-triazole hybrids range from 66% to 85% (e.g., ), suggesting that the target compound’s synthesis may follow comparable efficiency if optimized .
Comparison with Analogues :
- Conventional Reflux : Compounds in and were synthesized via reflux, with yields >80% for electron-rich aldehydes (e.g., 4-benzyloxybenzaldehyde) .
Physicochemical Properties and Crystallography
Table 2: Crystallographic and Hydrogen-Bonding Features
Key Findings :
- Planarity Effects : In , a dihedral angle of 67.51° between the triazole and benzene rings reduces conjugation but facilitates intermolecular hydrogen bonding . The target compound’s 4-hydroxy-3,5-dimethoxy group may promote similar interactions.
- Crystal Packing : Hydrogen bonds (e.g., N–H⋯S, O–H⋯O) in analogues stabilize crystal lattices, influencing melting points and solubility .
Substituent Effects on Molecular Properties
- Lipophilicity : The 4-methoxyphenyl group contributes to higher lipophilicity than pyridinyl () or hydrophilic hydroxybenzyl () substituents, affecting bioavailability .
- Steric Hindrance : The 3,5-dimethoxy groups may introduce steric bulk comparable to tert-butyl groups (Compound 6, ), impacting binding interactions in biological systems .
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